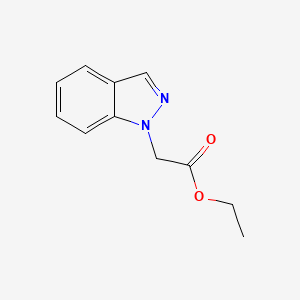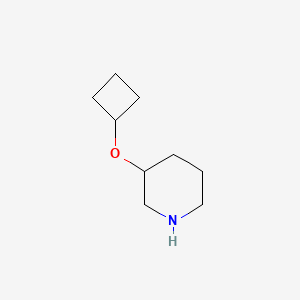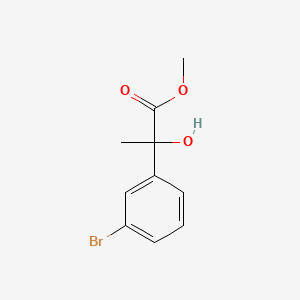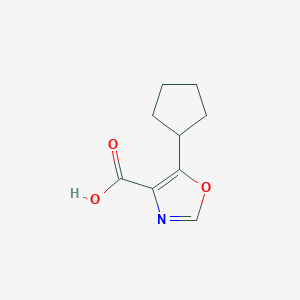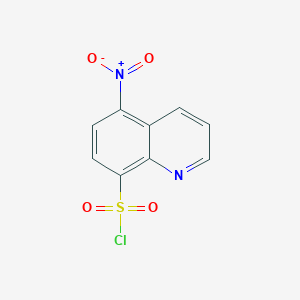
5-Nitroquinoline-8-sulfonyl chloride
Overview
Description
5-Nitroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClN2O4S . It is a yellow powder and has a molecular weight of 272.67 .
Molecular Structure Analysis
The InChI code for 5-Nitroquinoline-8-sulfonyl chloride is1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Nitroquinoline-8-sulfonyl chloride has a melting point of 105-106 degrees Celsius . It is sparingly soluble in water but soluble in organic solvents such as chloroform.Scientific Research Applications
Synthesis and Characterization
5-Nitroquinoline-8-sulfonyl chloride is involved in the synthesis of various sulfonamides and their complexes, particularly with metals like nickel and copper. For instance, its reaction with 8-aminoquinoline and metal salts leads to the formation of corresponding complexes, such as Ni(II) complexes where sulfonamides act as bidentate ligands (Macías et al., 2002). These complexes exhibit distinct spectroscopic and magnetic properties.
Catalysis in Sulfonylation Reactions
5-Nitroquinoline-8-sulfonyl chloride is utilized in catalysis, specifically in copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds. This process leads to the synthesis of sulfone compounds, including potential radioligands for PET imaging of serotoninergic receptors. The reaction showcases broad substrate scope and moderate to good yield, and involves a radical process (Li et al., 2016).
Anticancer Research
In anticancer research, compounds bearing sulfonamide fragments synthesized from reactions involving 5-nitroquinoline-8-sulfonyl chloride have been studied. These compounds, such as N-(quinolin-8-yl)-4-nitro-benzenesulfonamide, have shown potential in inducing apoptosis in cancer cells. The mechanism involves activation of pro-apoptotic genes and signaling pathways like p38/ERK phosphorylation (Cumaoğlu et al., 2015).
Photoluminescence Studies
5-Nitroquinoline-8-sulfonyl chloride is used in the preparation of materials for photoluminescence studies. For example, it has been used to attach 8-Hydroxyquinoline to mesoporous silica, forming materials whose environmental effects on emission spectra have been thoroughly investigated (Badiei et al., 2011).
properties
IUPAC Name |
5-nitroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSHDSCDLKMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroquinoline-8-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



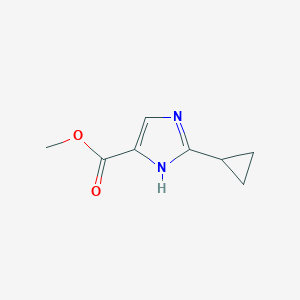
![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)
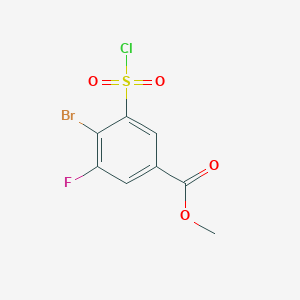
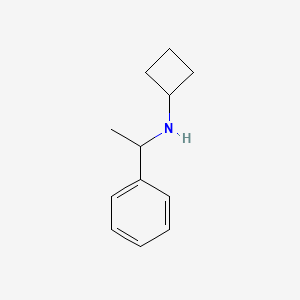
![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)
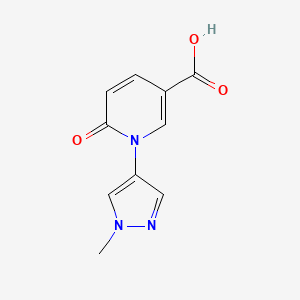
![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)
![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)
